3-[(2-bromobenzyl)oxy]benzonitrile
Description
Properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYGBNPBORRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-deficient substituents (e.g., 4-chlorophenyl in Compound 22) correlate with higher yields (97%), likely due to enhanced electrophilicity facilitating substitution .
- Bulky or electron-rich groups (e.g., 4-methoxybenzyl in Compound 25) still achieve high yields (93%), suggesting tolerance for diverse substituents .
- Reaction conditions (e.g., Cs₂CO₃ vs. K₂CO₃) influence reaction efficiency, with stronger bases like Cs₂CO₃ enabling harsher conditions for challenging substrates .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Key Observations :
- The 2-bromobenzyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to 4-chlorophenyl in Compound 22 .
- Pyrimidine-linked benzonitriles (TF2, TF3) demonstrate antiviral activity, suggesting that linker flexibility and heterocycles are critical for target engagement .
- Herbicidal derivatives () highlight the role of halogen and trifluoromethyl groups in agrochemical efficacy .
Q & A
Q. Table 1: Representative Reaction Parameters
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromobenzyl bromide | DMF | 80 | 16 | 65–70 |
| K₂CO₃ | Acetone | 60 | 24 | 50–55 |
Which spectroscopic techniques are most effective for characterizing 3-[(2-bromobenzyl)oxy]benzonitrile?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Detect C≡N stretch (~2220 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peak [M+H]⁺ at m/z 302.0 (calculated: 302.01) .
Advanced Research Questions
How can contradictory data in reaction yields or byproduct formation be systematically addressed?
Methodological Answer:
- Hypothesis Testing:
- Analytical Tools:
Case Study:
In a 2023 study, inconsistent yields were traced to residual water in DMF, which hydrolyzed intermediates. Switching to dry acetone improved reproducibility .
What computational methods predict the reactivity of 3-[(2-bromobenzyl)oxy]benzonitrile in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate Fukui indices to identify electrophilic centers (e.g., bromine as primary leaving group) .
- Simulate transition states for SNAr mechanisms using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular Docking:
- Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
Key Finding:
DFT studies show the bromine atom’s σ*-orbital has high electrophilicity, favoring SNAr over radical pathways .
How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Controls:
- Include benzonitrile and 2-bromobenzyl derivatives as negative controls to isolate structural contributions .
Note: Preliminary studies on analogs show moderate kinase inhibition (IC₅₀ ~5–10 µM), but specific data for this compound are pending .
Data Contradiction Analysis
Issue: Discrepancies in reported melting points (e.g., 38–41°C vs. 48–56°C for similar bromobenzonitriles).
Resolution:
- Verify purity via DSC (differential scanning calorimetry).
- Polymorphism may explain variations; recrystallize from ethanol/water to isolate stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
